2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide
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Overview
Description
“2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide” is a chemical compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . This compound is part of a class of compounds that have been found to exhibit various biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide gave a related compound in 72% yield .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are those that contain a ring structure containing atoms of at least two different elements .
Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of triazole derivatives, including compounds structurally related to 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide, often involves the reaction of 4-amino-4H-1,2,4-triazole with various acetyl chlorides and aromatic aldehydes. These reactions lead to a wide array of triazole compounds, characterized by spectroscopic methods such as 1H NMR and IR, indicating the versatility of triazole chemistry for generating diverse molecular entities (Panchal & Patel, 2011).
Antimicrobial Activities
Triazole derivatives have been synthesized and investigated for their antimicrobial activities. Studies show that some triazole compounds exhibit significant antimicrobial properties against various Candida species and pathogenic bacteria, highlighting their potential as therapeutic agents in treating infectious diseases (Altıntop et al., 2011).
Inhibitory Activities Against Enzymes
Compounds structurally similar to this compound have been evaluated for their inhibitory activities against enzymes such as mushroom tyrosinase. This research indicates their potential use in designing new drugs against melanogenesis, suggesting applications in medical fields related to skin disorders (Hassan et al., 2022).
Anticancer Activities
The synthesis and evaluation of fluorine-substituted triazole derivatives have also demonstrated their potential anticancer properties. These compounds have been tested against various cancer cell lines, revealing selectivity and activity that could inform the development of new anticancer therapies (Sever et al., 2021; Ostapiuk et al., 2015).
Future Directions
properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5OS/c1-11-3-2-4-12(9-11)16-21-22-17(23(16)19)25-10-15(24)20-14-7-5-13(18)6-8-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXGTQMTQFLWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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